2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide
Description
2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide is a complex organic compound that features an indole core, a furan ring, and a butanamide side chain. Indole derivatives are known for their significant biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Properties
IUPAC Name |
2-ethyl-N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3/c1-3-13(4-2)18(22)20-15-8-7-14-9-10-21(16(14)12-15)19(23)17-6-5-11-24-17/h5-8,11-13H,3-4,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHMIXWOWZJUGSQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=CC2=C(CCN2C(=O)C3=CC=CO3)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H₃PO₂), and triethylamine (Et₃N) under reflux in 1-propanol . This reaction yields the indole intermediate, which can then be further functionalized to introduce the furan and butanamide groups.
Industrial Production Methods
Industrial production of such complex molecules often involves multi-step synthesis with high precision and control over reaction conditions The use of automated synthesizers and continuous flow reactors can enhance the efficiency and scalability of the production process
Chemical Reactions Analysis
Types of Reactions
2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: Electrophilic substitution reactions can occur on the indole ring due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products
Oxidation: Furanones and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: Halogenated and nitrated indole derivatives.
Scientific Research Applications
2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its therapeutic potential in treating various diseases due to its ability to interact with multiple biological targets.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. The furan ring and butanamide side chain contribute to the compound’s overall binding affinity and specificity. These interactions can lead to the inhibition of key biological processes, making the compound effective in treating diseases.
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole core.
Furan-2-carboxylic acid: Contains the furan ring and is used in various chemical syntheses.
N-butanoyl indole derivatives: Share the butanamide side chain and are studied for their biological activities.
Uniqueness
2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide is unique due to its combination of an indole core, a furan ring, and a butanamide side chain. This unique structure allows it to interact with a wide range of biological targets, making it a versatile compound in scientific research and potential therapeutic applications.
Biological Activity
2-ethyl-N-(1-(furan-2-carbonyl)indolin-6-yl)butanamide, identified by its CAS number 955684-81-8, is a compound that exhibits potential biological activity. This article aims to summarize the current understanding of its biological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C20H24N2O3
- Molecular Weight : 340.4162 g/mol
- SMILES Notation : CCC(C(=O)Nc1ccc2c(c1)CN(CC2)C(=O)c1ccco1)
The compound's biological activity is largely attributed to its interaction with specific molecular targets in the body. Research indicates that it may act as a reversible inhibitor of certain proteases, which are crucial for various biological processes, including viral replication and cellular signaling pathways.
Antiviral Properties
Recent studies have highlighted the compound's potential as an antiviral agent. In particular, it has shown activity against SARS-CoV-2, the virus responsible for COVID-19. The compound exhibited an IC50 value of approximately 10.76 μM in inhibiting the main protease (Mpro) of SARS-CoV-2, indicating a moderate level of potency against this target .
Cytotoxicity Assessment
In vitro cytotoxicity studies have demonstrated that this compound has a high safety profile, with CC50 values exceeding 100 μM in Vero and MDCK cell lines. This suggests that the compound can be administered at effective doses without significant toxicity to normal cells .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
SARS-CoV-2 Inhibition :
- A study reported that derivatives similar to this compound were developed as inhibitors of SARS-CoV-2 Mpro, with structure-based drug design leading to compounds with improved inhibitory profiles .
- The most potent derivatives achieved IC50 values as low as 1.55 μM, showcasing the potential for further optimization and therapeutic development.
- Structure-Activity Relationship (SAR) :
Data Summary Table
| Compound Name | Target | IC50 (μM) | CC50 (μM) | Notes |
|---|---|---|---|---|
| This compound | SARS-CoV-2 Mpro | 10.76 | >100 | Moderate potency with high safety margin |
| F8-B22 | SARS-CoV-2 Mpro | 1.55 | >100 | Non-peptidomimetic inhibitor |
| F8-S43 | SARS-CoV-2 Mpro | 10.76 | >100 | Optimized derivative |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
